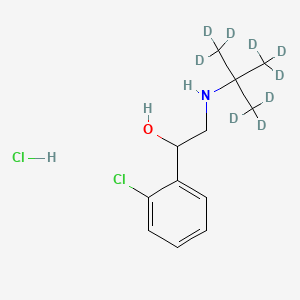

Tulobuterol D9 (tert-butyl D9) hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

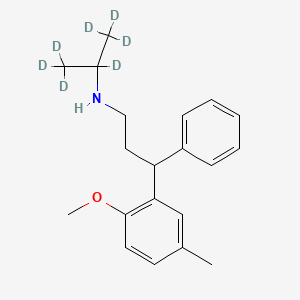

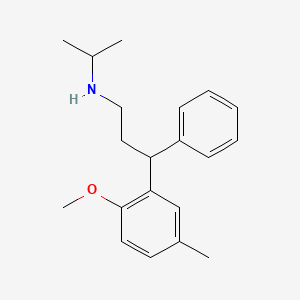

Tulobuterol D9 (tert-butyl D9) hydrochloride is a deuterium-labeled version of Tulobuterol . Tulobuterol is a long-acting β2-adrenoceptor agonist, which reduces the frequency of exacerbations of chronic obstructive pulmonary disease and bronchial asthma .

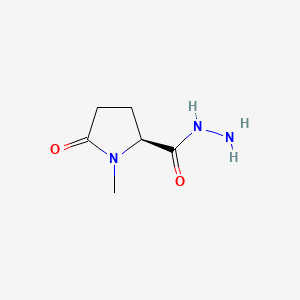

Molecular Structure Analysis

The empirical formula of Tulobuterol D9 (tert-butyl D9) hydrochloride is C12D9H9ClNO · HCl . The molecular weight is 273.25 .Scientific Research Applications

Treatment of Asthma

Tulobuterol is a selective β2-adrenoceptor agonist and has been widely utilized as a therapeutic agent for the treatment of asthma . It relaxes the airway muscles and makes breathing easier .

Synthesis Research

Synthesis of tulobuterol has achieved many important progresses over the past decades and has gradually become one of the research hotspots in organic chemistry . A novel synthesis route to synthesize tulobuterol hydrochloride, an active ingredient of Chlobamolie Hydrochloride Tablets, has been explored .

Pharmaceutical Formulations

Tulobuterol is commercially available as Chlobamolie Hydrochloride Tablets containing tulobuterol hydrochloride as the active ingredient . It is also available with the brand name BREMAX as a tablet and syrup .

Transdermal Drug Delivery System

A liquid chromatographic method has been developed for the determination of Tulobuterol in transdermal drug delivery system . This method was applied for the pharmacokinetic study of Tulobuterol patches .

Analytical Techniques

Various analytical techniques such as gas chromatography, high performance liquid chromatography, spectrophotometry, liquid chromatography-mass spectrometry etc. have been developed for the quantification of Tulobuterol in pharmaceutical formulations .

Human Plasma Analysis

Tulobuterol has been quantified in human plasma by liquid chromatography-tandem quadrupole mass spectrometry (LC-MS/MS) in the presence of an internal standard Tulobuterol-d9 .

Mechanism of Action

Target of Action

Tulobuterol-d9 Hydrochloride, also known as Tulobuterol D9 (tert-butyl D9) hydrochloride, primarily targets the beta-2 adrenergic receptor . This receptor plays a crucial role in mediating the catecholamine-induced activation of adenylate cyclase through the action of G proteins .

Mode of Action

As a long-acting beta2-adrenergic receptor agonist , Tulobuterol-d9 Hydrochloride interacts with its target by binding to the beta-2 adrenergic receptor . This interaction leads to the activation of adenylate cyclase, which in turn increases the concentration of cyclic AMP in cells . The increase in cyclic AMP levels results in relaxation of bronchial smooth muscle, inhibition of release of mediators of immediate hypersensitivity from cells, especially from mast cells, and a reduction in the infiltration of eosinophils and T lymphocytes.

Biochemical Pathways

The primary biochemical pathway affected by Tulobuterol-d9 Hydrochloride is the beta-2 adrenergic signaling pathway . The activation of this pathway leads to a cascade of downstream effects, including bronchodilation and decreased inflammatory response in the airways .

Pharmacokinetics

It’s known that tulobuterol is rapidly absorbed after inhalation

Result of Action

The molecular and cellular effects of Tulobuterol-d9 Hydrochloride’s action include bronchodilation and a reduction in the frequency of exacerbations of chronic obstructive pulmonary disease (COPD) and bronchial asthma . It also increases normal diaphragm muscle strength .

Action Environment

The action, efficacy, and stability of Tulobuterol-d9 Hydrochloride can be influenced by various environmental factors. For instance, the method of administration (inhaled, oral, transdermal patch) can affect the drug’s absorption and efficacy . .

Safety and Hazards

Tulobuterol D9 (tert-butyl D9) hydrochloride is harmful if swallowed . It is recommended to wash skin thoroughly after handling and avoid eating, drinking, or smoking when using this product . In case of swallowing, it is advised not to induce vomiting unless directed to do so by medical personnel .

properties

IUPAC Name |

1-(2-chlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClNO.ClH/c1-12(2,3)14-8-11(15)9-6-4-5-7-10(9)13;/h4-7,11,14-15H,8H2,1-3H3;1H/i1D3,2D3,3D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSLNRVYIRDVHLY-KYRNGWDOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC=CC=C1Cl)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC=CC=C1Cl)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tulobuterol-d9 Hydrochloride | |

CAS RN |

1325559-14-5 |

Source

|

| Record name | 1325559-14-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.